molecular formula C27H40N4O6 B1147970 DiBAC4(3) CAS No. 70363-83-6

DiBAC4(3)

Cat. No.: B1147970
CAS No.: 70363-83-6
M. Wt: 516.64
InChI Key:
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Description

DiBAC4(3), also known as bis-(1,3-dibutylbarbituric acid) trimethine oxonol, is a slow-response potential-sensitive probe. It is widely used for measuring membrane potentials in various biological systems. This compound can enter depolarized cells, where it binds to intracellular proteins or membranes, exhibiting enhanced fluorescence and a red spectral shift .

Scientific Research Applications

DiBAC4(3) has numerous applications in scientific research:

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

While the future directions for DiBAC4(3) are not explicitly mentioned in the search results, its unique properties make it a valuable tool in biological research, particularly in studies involving membrane potential measurements. Its use in flow cytometry and fluorescence microscopy suggests potential applications in cell biology and medical diagnostics .

Biochemical Analysis

Biochemical Properties

DiBAC4(3) plays a crucial role in biochemical reactions by acting as a voltage-sensitive fluorescent dye. Upon membrane depolarization, DiBAC4(3) enters the cytosol and binds to lipid membranes and intracellular proteins. This binding interaction results in enhanced fluorescence and a red spectral shift, allowing researchers to measure changes in membrane potential. DiBAC4(3) interacts with various biomolecules, including large conductance calcium-activated potassium channels (BK channels), which are essential for regulating membrane potential and cellular excitability .

Cellular Effects

DiBAC4(3) has significant effects on various types of cells and cellular processes. In mammalian and bacterial cells, DiBAC4(3) is used to measure membrane potential changes through flow cytometry or fluorescence microscopy . The compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in HEK293 cells, DiBAC4(3) has been shown to detect membrane hyperpolarization induced by BK channel openers such as Evans blue and NS-1619 . Additionally, DiBAC4(3) can reveal oscillatory membrane hyperpolarization induced by acetylcholine in cells expressing BK channels .

Molecular Mechanism

The molecular mechanism of DiBAC4(3) involves its ability to enter depolarized cells and bind to intracellular proteins or membranes. This binding interaction enhances fluorescence and causes a red spectral shift, which is indicative of membrane depolarization. DiBAC4(3) acts as a slow-response potential-sensitive probe, meaning it exhibits potential-dependent changes in its transmembrane distribution accompanied by fluorescence changes . The compound’s interaction with BK channels is particularly noteworthy, as it can activate these channels independently of the beta subunit, leading to persistent activation and significant shifts in voltage dependence .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DiBAC4(3) can change over time. The compound’s stability and degradation are important factors to consider when conducting experiments. DiBAC4(3) has been shown to have a relatively long shelf life, with stability lasting up to four years when stored properly . Its temporal resolution may be limited, and potential artifacts should be taken into account when interpreting results . Long-term effects on cellular function have been observed in in vitro studies, where DiBAC4(3) was used to measure membrane potential changes over extended periods .

Dosage Effects in Animal Models

The effects of DiBAC4(3) can vary with different dosages in animal models. Studies have shown that DiBAC4(3) can activate BK channels in arterial smooth muscle, with the activation being dose-dependent . At higher concentrations, DiBAC4(3) promotes persistent activation of BK channels, leading to significant shifts in voltage dependence .

Metabolic Pathways

DiBAC4(3) is involved in metabolic pathways related to membrane potential regulation. The compound interacts with enzymes and cofactors that influence membrane potential and cellular excitability. For example, DiBAC4(3) has been used to measure the effects of antimicrobial compounds on membrane potential in bacterial cells, revealing changes in ATP synthesis and reactive oxygen species generation . These interactions highlight the compound’s role in modulating metabolic flux and metabolite levels in cells.

Transport and Distribution

DiBAC4(3) is transported and distributed within cells and tissues based on its ability to enter depolarized cells and bind to intracellular proteins or membranes. The compound’s transport is influenced by its overall negative charge, which prevents it from being taken up by mitochondria . Instead, DiBAC4(3) accumulates in the cytosol and binds to lipid membranes and intracellular proteins, allowing researchers to measure changes in membrane potential .

Subcellular Localization

The subcellular localization of DiBAC4(3) is primarily in the cytosol, where it binds to intracellular proteins and lipid membranes. This localization is crucial for its activity as a membrane potential indicator. DiBAC4(3) does not enter mitochondria due to its negative charge, making it more suitable for measuring plasma membrane potentials . The compound’s ability to target specific compartments or organelles is influenced by its binding interactions with intracellular proteins and lipid membranes .

Chemical Reactions Analysis

DiBAC4(3) primarily undergoes reactions related to its role as a membrane potential probe. It does not participate in typical organic reactions like oxidation, reduction, or substitution. Instead, its chemical behavior is characterized by its interaction with cellular components, leading to changes in fluorescence intensity based on the membrane potential .

Comparison with Similar Compounds

Properties

{ "Design of Synthesis Pathway": "DiBAC4(3) can be synthesized by reacting a benzyl chloride derivative with a quaternary ammonium salt.", "Starting Materials": [ "Benzyl chloride", "Tri-n-octylmethylammonium chloride", "Tetrahydrofuran", "Sodium bicarbonate", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "In a dry and inert atmosphere, dissolve 2.0 g of tri-n-octylmethylammonium chloride in 20 mL of tetrahydrofuran.", "Add 1.5 g of benzyl chloride to the solution and stir for 24 hours at room temperature.", "Add 5 mL of water to the reaction mixture to quench the reaction.", "Extract the organic layer with 10 mL of water and 10 mL of 1 M sodium bicarbonate solution.", "Dry the organic layer over sodium sulfate and filter the solution.", "Remove the solvent under reduced pressure to obtain a yellow solid.", "Dissolve the solid in 10 mL of water and adjust the pH to 7 with 1 M sodium hydroxide solution.", "Extract the solution with 10 mL of ethyl acetate.", "Dry the organic layer over sodium sulfate and filter the solution.", "Remove the solvent under reduced pressure to obtain a yellow solid.", "Dissolve the solid in 10 mL of water and adjust the pH to 3 with 1 M hydrochloric acid solution.", "Extract the solution with 10 mL of ethyl acetate.", "Dry the organic layer over sodium sulfate and filter the solution.", "Remove the solvent under reduced pressure to obtain DiBAC4(3) as a yellow solid." ] }

CAS No.

70363-83-6

Molecular Formula

C27H40N4O6

Molecular Weight

516.64

IUPAC Name

1,3-dibutyl-5-[4-[(E,3Z)-3-[3-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)-5-oxo-1,2-oxazol-4-ylidene]prop-1-enyl]-5-oxo-2H-1,2-oxazol-3-yl]-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C33H42N6O10/c1-5-9-16-36-26(40)22(27(41)37(32(36)46)17-10-6-2)24-20(30(44)48-34-24)14-13-15-21-25(35-49-31(21)45)23-28(42)38(18-11-7-3)33(47)39(29(23)43)19-12-8-4/h13-15,22-23,34H,5-12,16-19H2,1-4H3/b14-13+,21-15-

SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C2=C(C(=O)ON2)C=CC=C3C(=NOC3=O)C4C(=O)N(C(=O)N(C4=O)CCCC)CCCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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